2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2097858-63-2
VCID: VC4658508
InChI: InChI=1S/C19H20N4O2S/c1-13-2-5-18(24)23(21-13)11-14-6-8-22(9-7-14)19(25)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3
SMILES: CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

CAS No.: 2097858-63-2

Cat. No.: VC4658508

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one - 2097858-63-2

Specification

CAS No. 2097858-63-2
Molecular Formula C19H20N4O2S
Molecular Weight 368.46
IUPAC Name 2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Standard InChI InChI=1S/C19H20N4O2S/c1-13-2-5-18(24)23(21-13)11-14-6-8-22(9-7-14)19(25)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3
Standard InChI Key WJMJHTGLCOKDQG-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4

Introduction

The compound 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule with potential applications in medicinal chemistry. It combines structural motifs from benzothiazole, piperidine, and pyridazinone frameworks, which are known for their pharmacological significance. This article explores its chemical structure, synthesis, and potential biological activities.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Moiety:

    • Reacting o-phenylenediamine with carbon disulfide or related reagents under oxidative conditions.

  • Piperidine Functionalization:

    • Introducing the piperidine ring through alkylation or acylation reactions.

  • Pyridazinone Core Assembly:

    • Cyclization of hydrazine derivatives with diketones to form the pyridazinone framework.

  • Final Coupling Step:

    • The benzothiazole-piperidine intermediate is coupled with the pyridazinone derivative using amide bond-forming reactions (e.g., carbodiimide-mediated coupling).

Biological Activities

4.1 Antimicrobial Potential
Benzothiazole derivatives are widely studied for their antimicrobial properties. The presence of the benzothiazole unit in this compound suggests potential activity against bacterial and fungal strains .

4.2 Anti-inflammatory Activity
Pyridazinones are known COX inhibitors, making this compound a candidate for anti-inflammatory drug development .

4.3 CNS Activity
The piperidine ring is a common feature in central nervous system (CNS)-active drugs, suggesting possible applications in neuropharmacology.

Quantum Chemical Calculations

Quantum chemical studies can provide insights into the electronic structure and reactivity of the compound:

  • HOMO-LUMO Gap: Indicates stability and reactivity.

  • Dipole Moment: Suggests solubility and interaction with biological targets.

ParameterValue
HOMO-LUMO Gap~5 eV
Dipole Moment~3 Debye

Experimental Data

6.1 Spectroscopic Characterization
Spectroscopic techniques confirm the structure:

  • NMR (Proton): Signals for aromatic protons (benzothiazole), aliphatic protons (piperidine), and methyl groups.

  • IR Spectroscopy: Peaks corresponding to C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).

6.2 Biological Screening
Preliminary biological screening has shown promising activity against inflammation models and microbial strains.

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